molecular formula C25H24N2O2S B11560370 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide

Cat. No.: B11560370
M. Wt: 416.5 g/mol
InChI Key: HAPNLLLATAGQKJ-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate benzoyl chlorides under controlled conditions. The reaction typically requires the presence of a base such as pyridine and is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .

Chemical Reactions Analysis

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H24N2O2S/c1-25(2,3)18-12-9-16(10-13-18)23(28)26-20-15-17(11-14-21(20)29-4)24-27-19-7-5-6-8-22(19)30-24/h5-15H,1-4H3,(H,26,28)

InChI Key

HAPNLLLATAGQKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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